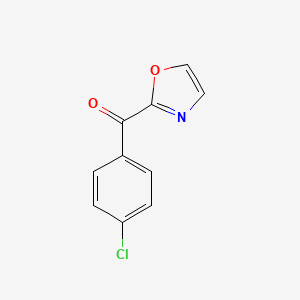

2-(4-Chlorobenzoyl)oxazole

Beschreibung

Historical Context of Oxazole (B20620) Ring Systems in Chemical Synthesis and Bioactive Compound Design

The history of oxazole chemistry dates back to the late 19th and early 20th centuries, with the first synthesis of the parent oxazole compound being a notable milestone. smolecule.comfluorochem.co.uk Initially prepared in 1947, oxazole is a stable liquid at room temperature. smolecule.comnih.gov The development of synthetic methods, such as the Robinson-Gabriel synthesis and the van Leusen reaction, has been crucial for accessing this heterocyclic system. The Fischer oxazole synthesis is a classical and widely used method for preparing 2,5-disubstituted oxazoles.

The significance of the oxazole ring in bioactive compound design became increasingly apparent with the discovery of naturally occurring antibiotics containing this moiety. smolecule.com In contemporary drug design, the oxazole ring is often used as a bioisostere for other functional groups, helping to enhance pharmacological properties like potency and selectivity. researchgate.net Researchers have increasingly focused on oxazole derivatives to discover new chemical scaffolds with broad-spectrum activity, high bioactivity, and low toxicity. researchgate.net This has led to the development of numerous oxazole-containing drugs with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. smolecule.comresearchgate.net

Scope and Objectives of Research on 2-(4-Chlorobenzoyl)oxazole in Contemporary Organic Chemistry

While extensive research on the specific compound this compound is not widely documented in publicly available literature, the scope and objectives of its study can be inferred from research on closely related analogues. The primary objective is to investigate the structure-activity relationship (SAR), determining how the presence of a 4-chlorobenzoyl group at the 2-position of the oxazole ring influences its chemical and biological properties.

Research on related compounds provides a clear direction for the potential investigation of this compound:

Antimicrobial and Anticancer Properties: Studies on 2-(4-chlorophenyl)oxazole (B1595145) show that this structural motif is explored for its potential antibacterial, antifungal, and anticancer activities. For instance, derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli.

Synthetic Intermediates: Compounds like 2-(4-chlorophenyl)oxazole-4-carbaldehyde (B1356283) serve as crucial intermediates in the synthesis of more complex and potentially more potent heterocyclic compounds.

Therapeutic Potential: More complex molecules incorporating the chlorobenzoyl and oxazole moieties, such as N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide, have been investigated for their anticancer and anti-inflammatory potential. Similarly, 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been studied for its anticancer properties. smolecule.com

The research on this compound would therefore likely focus on its synthesis and its potential as an antimicrobial or anticancer agent, or as a key building block for more elaborate drug candidates.

Overview of Current Research Trajectories and Challenges in Oxazole Derivatives

Current research in oxazole chemistry is vibrant and multifaceted, with several key trajectories and persistent challenges.

Research Trajectories:

Development of Novel Synthetic Methods: A major focus is on creating more efficient, scalable, and environmentally benign methods for synthesizing substituted oxazoles. google.com This includes the development of one-pot syntheses and the use of novel catalysts to improve yields and reduce waste. smolecule.com A notable advancement is the DMAP-catalyzed Regel-type direct C-2 aroylation of oxazoles with acid chlorides, offering a transition-metal-free pathway to 2-ketoazoles. sci-hub.st

Exploration of Biological Activity: Researchers continue to synthesize and screen libraries of oxazole derivatives for a wide range of biological activities, including as inhibitors of enzymes like cholinesterases. nih.gov The goal is to identify new lead compounds for drug development. nih.gov

Applications in Materials Science: The unique electronic and photophysical properties of some oxazole derivatives have led to their investigation for use in advanced materials, such as fluorescent probes and photoconductive materials. smolecule.com

Challenges:

Regioselectivity: Controlling the position of substituents on the oxazole ring during synthesis remains a significant challenge. The development of synthetic methods that allow for precise regiochemical control is crucial for structure-activity relationship studies.

Accessibility of Starting Materials: The synthesis of complex oxazole derivatives can be limited by the availability and cost of the necessary starting materials.

The pursuit of novel and efficient synthetic strategies to overcome these challenges is a driving force in contemporary oxazole research, enabling the exploration of this versatile heterocycle for a growing number of applications in medicine and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNJPEUSZIHOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642077 | |

| Record name | (4-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-77-8 | |

| Record name | (4-Chlorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorobenzoyl Oxazole and Analogous Structures

Classical Synthetic Routes to 2-Substituted Oxazole (B20620) Systems

Traditional methods for synthesizing 2-substituted oxazoles often involve the formation of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions. These established routes provide reliable access to a wide range of oxazole derivatives.

Condensation Reactions Utilizing 4-Chlorobenzoyl Chloride Precursors

A primary and direct method for the synthesis of 2-aroyloxazoles involves the condensation of an acid chloride with an oxazole precursor. For the synthesis of 2-(4-Chlorobenzoyl)oxazole, 4-chlorobenzoyl chloride is a key starting material. The high reactivity of the acid chloride facilitates nucleophilic acyl substitution with the nitrogen atom of an oxazole or a suitable precursor. smolecule.com This reaction typically proceeds under thermal conditions, with temperatures often ranging from 60-80°C, and can provide the desired product in good yields. smolecule.com The electron-withdrawing nature of the chlorine atom on the benzoyl group enhances the electrophilicity of the carbonyl carbon, promoting the condensation reaction. smolecule.com

Another classical approach is the Fischer oxazole synthesis, which involves the acid-catalyzed cyclization of cyanohydrins with aldehydes. smolecule.com To obtain a 2-(4-chlorophenyl) substituted oxazole, 4-chlorobenzaldehyde (B46862) would be used as the aldehyde component. The reaction is typically carried out in an inert solvent like dry ether with the passage of anhydrous hydrogen chloride gas. smolecule.com The mechanism involves the formation of an iminochloride intermediate, followed by cyclization and dehydration to yield the oxazole ring.

Cyclization Approaches for Oxazole Ring Formation

The Robinson-Gabriel synthesis is a well-established method for forming the oxazole ring, involving the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com The reaction of α-haloketones with primary amides, known as the Bredereck reaction, also provides a pathway to 2,4-disubstituted oxazoles. ijpsonline.com

Furthermore, the reaction of isocyanides with acid chlorides can be induced to cyclize and form the oxazole ring. pharmaguideline.com Dehydrating agents such as sulfuric acid, phosphorus pentachloride, or phosphoryl chloride are often employed to facilitate the final dehydration step. pharmaguideline.com

Modern and Sustainable Synthetic Approaches for this compound and its Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.com

Green Chemistry Principles in Oxazole Synthesis (e.g., microwave-assisted, ultrasound-assisted, ionic liquid-mediated)

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.org For instance, the synthesis of 5-substituted oxazoles from aryl aldehydes and tosylmethyl isocyanide (TosMIC) can be achieved in high yields (e.g., 96%) in just 8 minutes under microwave irradiation at 65°C. nih.govacs.org This method is also scalable, demonstrating its potential for larger-scale production. acs.org

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for promoting chemical reactions. rsc.org Ultrasound-assisted synthesis of oxazole derivatives has been shown to improve yields and significantly shorten reaction times compared to thermal methods. researchgate.net For example, a reaction that takes 3-5 hours under thermal conditions can be completed in 12-16 minutes with ultrasound. researchgate.net This technique is considered environmentally benign due to its energy efficiency and often milder reaction conditions. researchgate.netorgchemres.org

Ionic Liquid-Mediated Synthesis: Ionic liquids are salts with low melting points that are considered green solvents due to their low volatility, thermal stability, and recyclability. organic-chemistry.org They can act as both the solvent and a promoter in chemical reactions. ijpsonline.com The van Leusen synthesis of oxazoles, which uses TosMIC and an aldehyde, can be effectively carried out in ionic liquids like [bmim]Br, leading to high yields. organic-chemistry.orgijpsonline.com A significant advantage is that the ionic liquid can often be recovered and reused multiple times without a significant loss in product yield. organic-chemistry.orgijpsonline.com

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.govorganic-chemistry.org Several one-pot methods for the synthesis of substituted oxazoles have been developed.

For example, a one-pot synthesis of 2-aryl-5-alkyl-substituted oxazoles has been achieved through the reaction of aromatic primary amides with 2,3-dibromopropene, mediated by cesium carbonate. organic-chemistry.orgthieme-connect.com This method avoids the need for a catalyst and provides good yields in a single step. organic-chemistry.orgthieme-connect.com Another approach involves a one-pot/Suzuki-Miyaura coupling reaction to produce 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com More recently, electrochemical methods are being explored for the synthesis of oxazoles from carboxylic acids in a green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants. rsc.org

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis of specifically functionalized this compound derivatives is crucial for exploring their potential applications. This often involves the regioselective introduction of substituents onto the oxazole ring.

Metalation of the oxazole scaffold, followed by reaction with an electrophile, is a powerful strategy for introducing functional groups at specific positions. While lithiation at the C2 position is common, it can sometimes lead to ring fragmentation. acs.org The use of TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide) allows for stable metalated species at the C2 position, which can then readily react with various electrophiles like aryl halides and acid chlorides to produce highly functionalized oxazoles. acs.org

For instance, a 2-zincated oxazole can undergo a palladium-catalyzed Negishi acylation with 3-chlorobenzoyl chloride, yielding the corresponding ketone in good yield. acs.org This demonstrates the potential to introduce a second benzoyl group onto the oxazole ring. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce aryl or other groups onto the oxazole core.

A variety of functionalized oxazoles can be prepared using these targeted approaches, as illustrated in the table below, which showcases the diversity of substituents that can be introduced.

| Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde, TosMIC | K₃PO₄, IPA, Microwave (65°C, 8 min) | 5-Phenyl oxazole | 96% | nih.govacs.org |

| Aromatic amides, 2,3-dibromopropene | Cs₂CO₃, DMSO, 110°C | 2-Aryl-5-methyl-oxazoles | up to 83% | organic-chemistry.orgthieme-connect.com |

| Aldehydes, TosMIC, aliphatic halides | K₂CO₃, [bmim]Br, RT | 4,5-Disubstituted oxazoles | High | organic-chemistry.org |

| α-haloketones, amides | - | 2,4-Disubstituted oxazoles | - | ijpsonline.com |

| 2-Oxazolylzinc chloride, 3-chlorobenzoyl chloride | Pd(PPh₃)₄ | 2-(3-Chlorobenzoyl)oxazole | 73-86% | acs.org |

Table 1: Examples of Synthetic Routes to Functionalized Oxazoles

Strategies for Halogenation and Further Substitutions on the Chlorophenyl Moiety

The 4-chlorophenyl moiety of this compound can be further functionalized, primarily through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the deactivating, ortho-, para-directing chlorine atom and the deactivating, meta-directing benzoyl-oxazole group. Given that the para position relative to the chlorine is occupied, further substitution is directed to the positions ortho to the chlorine and meta to the carbonyl group.

Halogenation Reactions:

Further halogenation of the chlorophenyl ring is a key strategy to introduce additional diversity. The position ortho to the chlorine and meta to the benzoyl group (C3 position) is the most probable site for electrophilic attack.

Iodination: The introduction of an iodine atom can be achieved using various iodinating agents. For instance, in a reaction analogous to the functionalization of this compound, 4-chloroacetophenone can be successfully iodinated. Treatment with reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents facilitates this transformation. smolecule.com A specific method involves reacting the substrate with iodine and potassium carbonate in acetonitrile, proceeding via an electrophilic aromatic substitution mechanism to yield the 3-iodo derivative. smolecule.com

Chlorination and Bromination: While specific examples on this compound are not prevalent, general principles of electrophilic aromatic halogenation apply. Chlorination can be carried out using chlorine gas (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). uacdn.net Similarly, bromination is typically performed with bromine (Br₂) and a catalyst or by using reagents like N-bromosuccinimide (NBS), which can offer milder reaction conditions. clockss.orgacs.org The electron-withdrawing nature of the benzoyl group deactivates the ring, potentially requiring forcing conditions for these reactions.

The table below summarizes common halogenation reagents and their typical applications in aromatic systems.

| Halogenation Type | Reagent(s) | Typical Conditions | Reference(s) |

| Iodination | Iodine (I₂), Potassium Carbonate (K₂CO₃) | Acetonitrile, 80°C | smolecule.com |

| N-Iodosuccinimide (NIS) | Polar aprotic solvent | smolecule.com | |

| Chlorination | Chlorine (Cl₂), Lewis Acid (e.g., FeCl₃, AlCl₃) | Inert solvent | uacdn.net |

| Bromination | Bromine (Br₂), Lewis Acid (e.g., FeBr₃) | Inert solvent | clockss.org |

| N-Bromosuccinimide (NBS) | Dichloromethane, catalytic triethylamine | acs.org |

Other Substitution Reactions:

Beyond halogenation, the chlorophenyl ring can theoretically undergo other electrophilic substitutions such as nitration or sulfonation, although the highly deactivated nature of the ring makes these transformations challenging. Alternatively, nucleophilic aromatic substitution can occur, where the chlorine atom is displaced by a strong nucleophile, though this generally requires harsh conditions or activation by additional electron-withdrawing groups.

Introduction of Diverse Functional Groups onto the Oxazole Core via Derivatization

The oxazole ring is a versatile scaffold that can be functionalized at its C4 and C5 positions, providing a route to a wide array of analogues. Key methods include deprotonation-alkylation, metal-catalyzed cross-coupling, and formylation reactions.

Deprotonation and Lithiation:

Direct deprotonation of the oxazole ring using strong bases, such as organolithium reagents, is a powerful method for creating a nucleophilic center that can react with various electrophiles. williams.edumt.com In 2-substituted oxazoles, the proton at the C5 position is generally the most acidic and is preferentially removed. williams.edubeilstein-journals.org

The process typically involves:

Treatment of the 2-aryl-oxazole substrate with a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). williams.edu

The resulting lithiated intermediate is then quenched with an electrophile (E⁺) to install a new functional group at the C5 position.

A variety of functional groups can be introduced using this method, as detailed in the table below.

| Electrophile | Introduced Functional Group | Reference(s) |

| Alkyl halides (e.g., CH₃I) | Alkyl group | williams.edu |

| Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxyalkyl group | williams.eduuniv-rennes.fr |

| Carbon dioxide (CO₂) | Carboxylic acid group | beilstein-journals.org |

| Iodine (I₂) | Iodo group | univ-rennes.fr |

| Silyl chlorides (e.g., TMSCl) | Silyl group | williams.edu |

Palladium-Catalyzed Direct Arylation:

A modern and highly effective strategy for functionalizing the oxazole core is through palladium-catalyzed direct C-H arylation. This method avoids the pre-functionalization step required for traditional cross-coupling and allows for the direct formation of a carbon-carbon bond between the oxazole ring and an aryl halide. beilstein-journals.org The regioselectivity of the arylation (C4 vs. C5) can often be controlled by the judicious choice of ligands, solvents, and catalysts. beilstein-journals.orgresearchgate.net For example, studies on ethyl oxazole-4-carboxylate have shown that arylation can be directed to either the C2 or C5 position by tuning the reaction conditions. beilstein-journals.org This approach has been used to generate libraries of 2,4,5-trisubstituted oxazoles from simpler precursors. beilstein-journals.org

Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (–CHO) onto electron-rich heterocyclic systems. ias.ac.in In the case of substituted oxazoles, such as 5-methyl-2-phenyloxazole, formylation occurs selectively at the C4 position. clockss.org The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile. The resulting 4-formyl-oxazole is a valuable intermediate, as the aldehyde functionality can be readily converted into other groups through oxidation, reduction, or condensation reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds in solution. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, allowing for the comprehensive assignment of the proton and carbon skeletons of the molecule. rsc.orgmsu.edu

In the ¹H NMR spectrum of 2-(4-Chlorobenzoyl)oxazole, the protons on the oxazole (B20620) and chlorophenyl rings exhibit characteristic chemical shifts. The electron-withdrawing nature of the central carbonyl group significantly influences the electronic environment of the adjacent oxazole protons, causing them to appear at lower fields.

The protons on the 4-chlorophenyl ring typically present as a distinct AA'BB' system, resulting in two doublets. The protons ortho to the carbonyl group are expected to resonate at a lower field than the protons meta to it due to the carbonyl's deshielding effect. For a related compound, (4-chlorophenyl)(5-(p-tolyl)oxazol-2-yl)methanone , the two protons on the 4-chlorophenyl ring ortho to the carbonyl group appear as a doublet at δ 8.38 ppm. rsc.org

The two protons on the oxazole ring itself, at positions 4 and 5, would also show characteristic signals. In similar 2-aroyl-5-substituted oxazoles, these protons are typically observed in the δ 7.0–8.0 ppm range. rsc.org The exact chemical shifts and coupling constants provide unambiguous evidence for the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (Oxazole) | ~7.5 - 8.0 | d |

| H-5 (Oxazole) | ~7.2 - 7.7 | d |

| H-2', H-6' (Chlorophenyl) | ~8.3 - 8.4 | d |

| H-3', H-5' (Chlorophenyl) | ~7.6 - 7.8 | d |

Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. A key diagnostic signal in the spectrum of this compound is the resonance of the carbonyl carbon, which is expected to appear significantly downfield, typically in the range of δ 175-185 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~178 - 182 |

| C2 (Oxazole) | ~158 - 162 |

| C4 (Oxazole) | ~130 - 135 |

| C5 (Oxazole) | ~128 - 132 |

| C1' (ipso-CO, Chlorophenyl) | ~133 - 136 |

| C2', C6' (Chlorophenyl) | ~130 - 133 |

| C3', C5' (Chlorophenyl) | ~129 - 131 |

| C4' (ipso-Cl, Chlorophenyl) | ~140 - 143 |

Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced 2D NMR experiments are employed. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the unambiguous assignment of which proton is bonded to which carbon, for example, linking the oxazole H-4 and H-5 protons to their corresponding C-4 and C-5 carbons. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing connectivity across multiple bonds (typically 2 or 3 bonds). sdsu.edu It reveals correlations between protons and carbons that are not directly bonded. columbia.edu For this compound, key HMBC correlations would include the link between the chlorophenyl protons (H-2'/H-6') and the carbonyl carbon (C=O), and correlations between the oxazole protons (H-4) and the carbonyl carbon, thus confirming the "benzoyl" linkage between the two ring systems. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu In this molecule, COSY would confirm the coupling between the ortho and meta protons on the 4-chlorophenyl ring.

Together, these techniques provide a comprehensive and interlocking web of correlations that allows for the complete and confident structural elucidation of the molecule. ipb.pt

While less common than ¹H or ¹³C NMR, Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. u-szeged.hu Given that the oxazole ring contains a nitrogen atom, ¹⁵N NMR can provide valuable structural confirmation.

The chemical shift of the oxazole nitrogen is sensitive to its specific heterocyclic environment. u-szeged.hu Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, spectra are often acquired using indirect detection methods like ¹H-¹⁵N HMBC. chemrxiv.org This experiment would show a correlation between the oxazole protons (H-4 and H-5) and the ring nitrogen (N-3), definitively placing the nitrogen atom within the five-membered ring and confirming its position relative to the protons. Such experiments have been used to distinguish between isomers in other nitrogen-containing heterocyclic systems. chemrxiv.orguniba.it

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to within 0.001 mass units), which allows for the determination of a compound's elemental formula. rsc.org For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₀H₆ClNO₂. The precise mass measurement can distinguish this formula from other possibilities with the same nominal mass.

The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. HRMS data for related 2-aroyloxazole compounds have been used to confirm their calculated molecular formulas, lending confidence to this method for structural verification. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₇ClNO₂⁺ | 208.0159 |

| [M+Na]⁺ | C₁₀H₆ClNO₂Na⁺ | 230.0003 |

Note: m/z values are for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected to correspond to its molecular weight. The fragmentation pattern provides a molecular fingerprint, offering definitive evidence for the presence of its core structural units: the 4-chlorobenzoyl group and the oxazole ring.

High-resolution mass spectrometry (HRMS) for related compounds, such as 2-(4-chlorophenyl)-5-isopropyl oxazole and 2-(4-chlorophenyl)-5-phenyl oxazole, has been used to confirm their elemental composition with high accuracy. rsc.org Analysis of similar structures, like 2-(4-chlorophenyl)-4,5-dihydrooxazole, reveals characteristic fragment ions. brieflands.com The fragmentation of this compound is predicted to proceed through established pathways, primarily involving the cleavage of the bond between the carbonyl group and the oxazole ring.

The most significant fragments anticipated in the mass spectrum of this compound are detailed below. The primary fragmentation would likely yield the highly stable 4-chlorobenzoyl cation, which serves as a key diagnostic peak.

| Fragment Ion | Structure | m/z (mass/charge ratio) | Significance |

| Molecular Ion [M]+ | [C10H6ClNO2]+ | 195.01 | Confirms the molecular weight of the compound. |

| 4-Chlorobenzoyl cation | [C7H4ClO]+ | 139 | A major, often base peak, indicating the 4-chlorobenzoyl moiety. brieflands.com |

| Oxazolyl cation | [C3H2NO]+ | 68 | Represents the intact oxazole ring after cleavage. |

| Chlorophenyl cation | [C6H4Cl]+ | 111 | Results from the loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation. brieflands.com |

This table is generated based on fragmentation principles and data from related compounds. brieflands.comsavemyexams.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct absorption bands that confirm its key structural features.

The most prominent absorption is the stretching vibration of the carbonyl group (C=O) of the ketone linker. In related benzoate (B1203000) esters and α,β-unsaturated ketones, this band appears strongly in the range of 1660–1730 cm⁻¹. mdpi.comnih.gov Additionally, characteristic vibrations for the oxazole ring, including C=N and C-O-C stretching, are expected. rsc.org The presence of the chloro-substituted aromatic ring is confirmed by C-Cl stretching vibrations, typically observed in the 700–800 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** | Reference |

| Aromatic C-H | Stretching | 3000 - 3100 | General |

| Carbonyl (C=O) | Stretching | 1660 - 1730 | mdpi.comnih.gov |

| Oxazole C=N | Stretching | 1580 - 1650 | brieflands.com |

| Aromatic C=C | Stretching | 1470 - 1610 | rsc.org |

| Oxazole C-O-C | Asymmetric Stretching | 1200 - 1270 | mdpi.com |

| C-Cl | Stretching | 700 - 800 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, detailing bond lengths, bond angles, and intermolecular interactions. nih.gov While specific crystal structure data for this compound is not detailed in the provided search results, analysis of closely related compounds allows for a robust prediction of its crystallographic features.

Studies on similar heterocyclic compounds containing a 4-chlorobenzoyl or 4-chlorophenyl group, such as dimethyl 3-(p-chlorobenzoyl)-5-chloroindolizine-1,2-dicarboxylate and quinolin-8-yl 4-chlorobenzoate, reveal common crystallographic characteristics. mdpi.comresearchgate.netresearchgate.net These structures frequently crystallize in monoclinic space groups like P21/c or P21/n. researchgate.netresearchgate.netvensel.org

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Dimethyl 3-(p-chlorobenzoyl)-5-chloroindolizine-1,2-dicarboxylate | Monoclinic | P21/c | Not specified | researchgate.netresearchgate.net |

| Quinolin-8-yl 4-chlorobenzoate | Not specified | Not specified | C-H···N, C-H···O, Cl···π, π···π | mdpi.com |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Monoclinic | P21/n | C-H···O, C-H···N, H···H | vensel.org |

| Human FABP4 complex with a 3-(4-chlorophenyl)-oxazole derivative | Not specified | Not specified | Method: X-RAY DIFFRACTION, Resolution: 1.02 Å | rcsb.org |

This table presents data from closely related structures to infer the likely crystallographic properties of this compound.

Reactivity and Reaction Mechanisms of 2 4 Chlorobenzoyl Oxazole

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring in 2-(4-chlorobenzoyl)oxazole is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom and the carbonyl group. However, the chlorine atom is an ortho-, para-director. Given that the para position is already substituted, electrophilic attack would be directed to the ortho positions (C2' and C6') of the chlorophenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion, followed by the loss of a proton to restore aromaticity. dalalinstitute.com

| Reaction Type | Reagents | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Chloro-3-nitrophenyl)oxazole |

| Halogenation | Br₂, FeBr₃ | 2-(3-Bromo-4-chlorophenyl)oxazole |

| Sulfonation | SO₃, H₂SO₄ | 2-(4-Chloro-3-sulfophenyl)oxazole |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-(3-Alkyl-4-chlorophenyl)oxazole |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 2-(3-Acyl-4-chlorophenyl)oxazole |

Nucleophilic Reactivity at the Oxazole (B20620) Nitrogen Atom

The nitrogen atom at position 3 of the oxazole ring possesses a lone pair of electrons and exhibits nucleophilic character, making it susceptible to attack by electrophiles. pharmaguideline.com This reactivity is fundamental to various synthetic transformations, including N-alkylation and N-acylation.

The reaction of this compound with alkylating agents, such as alkyl halides, results in the formation of N-alkyloxazolium salts. pharmaguideline.com Similarly, acylation with acid chlorides or anhydrides yields N-acyloxazolium intermediates. smolecule.com The formation of these quaternary salts activates the oxazole ring, making it more susceptible to subsequent reactions. The mechanism for these reactions typically involves the nucleophilic attack of the oxazole nitrogen on the electrophilic carbon of the alkylating or acylating agent. smolecule.com

Ring-Opening and Rearrangement Pathways of the Oxazole Heterocycle

The oxazole ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly when activated by substitution or upon reaction with potent nucleophiles. pharmaguideline.com In many instances, nucleophilic attack on the oxazole ring leads to cleavage rather than substitution. pharmaguideline.com For example, treatment with ammonia (B1221849) or formamide (B127407) can induce ring cleavage and rearrangement to form imidazoles. pharmaguideline.com

One notable rearrangement is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism. This pathway is observed in the transformation of various heterocyclic systems, including oxazoles. researchgate.net The process is initiated by the addition of a nucleophile to an electron-deficient carbon of the heterocycle, leading to the opening of the ring, followed by a subsequent ring-closure to form a new heterocyclic system. researchgate.net For instance, 1,2,4-oxadiazoles can undergo ANRORC rearrangements in the presence of nucleophiles like n-butyllithium or methylhydrazine to yield different heterocyclic structures. researchgate.net

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical consideration in the derivatization of this compound due to the presence of multiple reactive sites. The outcome of a reaction is often influenced by factors such as the nature of the reactants, solvent, and catalyst. acs.org

For instance, in the synthesis of substituted oxazoles, regioselectivity can be controlled to produce specific isomers. nih.govrsc.org Palladium/copper co-catalyzed direct arylation reactions have been developed for the synthesis of 2,4-disubstituted oxazoles with high regioselectivity. innovareacademics.in The choice of solvent can also play a crucial role in directing the regioselectivity of a reaction. For example, in the alkylation of 2,3-disubstituted indoles, the use of different solvents can selectively yield either C6- or N1-alkylated products. acs.org

Stereoselectivity becomes relevant when chiral centers are introduced into the molecule. While this compound itself is achiral, derivatization reactions can lead to the formation of stereoisomers. For example, the reduction of the ketone group can produce a chiral alcohol. The stereochemical outcome of such reactions can often be influenced by the use of chiral reagents or catalysts.

Mechanistic Investigations of Key Transformations in Synthetic Pathways

Understanding the mechanisms of the synthetic pathways leading to this compound and its derivatives is crucial for optimizing reaction conditions and improving yields. Several classical and modern synthetic methods are employed for the synthesis of oxazoles.

One of the foundational methods is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Another key method is the Fischer oxazole synthesis, where a cyanohydrin reacts with an aldehyde in the presence of anhydrous hydrogen chloride. The mechanism proceeds through an iminochloride intermediate, followed by cyclization and dehydration. smolecule.com

More contemporary methods, such as those utilizing microwave irradiation to promote O,N-acylation-cyclodehydration cascade reactions of oximes and acid chlorides, have also been developed for the synthesis of trisubstituted oxazoles. nih.gov Mechanistic studies of these reactions often involve the identification of key intermediates and transition states through spectroscopic techniques and computational modeling. For example, in the PIFA-mediated synthesis of 2-alkenyl oxazoles, mechanistic investigations suggest a Ritter-type reaction followed by oxidative cyclization. researchgate.net Isotope labeling experiments can also be employed to elucidate reaction pathways, such as identifying the source of oxygen in the formation of ketene (B1206846) aminals. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. irjweb.com By calculating the electron density, DFT can predict a wide range of molecular properties. For oxazole (B20620) derivatives, DFT calculations, often using Becke's three-parameter hybrid exchange-correlation functional (B3LYP) with a basis set like 6-311++G(d,p), are employed to model their molecular geometry, electronic energies, and reactivity parameters. irjweb.comnih.gov

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. pjbmb.org.pk This process involves iteratively adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. pjbmb.org.pk For "2-(4-Chlorobenzoyl)oxazole," this would involve determining the relative orientation of the 4-chlorobenzoyl group and the oxazole ring.

Theoretical calculations for similar structures, such as 2-(4-chlorophenyl) derivatives, confirm the planarity of the oxazole ring. The dihedral angle between the oxazole ring and the attached phenyl ring is a key parameter determined during optimization. nih.gov For instance, in related benzoxazoles, the angle between the benzoxazole (B165842) ring and a substituted phenyl ring has been calculated to be around 76°. nih.gov

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) Note: These are typical values for related oxazole structures and serve as an illustrative example.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-Cl (chlorophenyl) | ~1.76 Å |

| Bond Length | O-C (oxazole) | ~1.36 Å |

| Bond Length | N=C (oxazole) | ~1.32 Å |

| Bond Angle | O-C-C (oxazole) | ~107° |

| Bond Angle | N-C-O (oxazole) | ~115° |

| Dihedral Angle | Oxazole vs. Chlorophenyl | 10-20° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and the difference between them, the HOMO-LUMO energy gap (ΔE), are crucial for understanding a molecule's electronic properties and chemical reactivity. physchemres.orgrsc.org The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). researchgate.net

A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. irjweb.comrsc.org The HOMO and LUMO energy levels for oxazole derivatives are calculated using DFT to predict their charge transfer properties and electronic transitions. physchemres.orgresearchgate.net For example, in related benzoxazole derivatives, calculated HOMO-LUMO gaps are typically in the range of 4.2 to 4.4 eV. researchgate.net The distribution of these orbitals shows that the HOMO is often located over the phenyl ring, while the LUMO is distributed across the heterocyclic core, indicating the sites of electrophilic and nucleophilic attack. researchgate.netumich.edu

Table 2: Illustrative Frontier Orbital Energies Note: Values are representative for this class of compounds.

| Parameter | Energy (eV) |

| EHOMO | -6.3 to -6.8 eV |

| ELUMO | -2.0 to -2.5 eV |

| Energy Gap (ΔE) | 4.0 to 4.5 eV |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated based on Koopman's theorem. nih.gov These parameters help in quantifying the reactivity of a molecule. researchgate.net

Chemical Potential (μ): Measures the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. annalsofrscb.ro

Global Hardness (η): Represents the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a low hardness value are considered soft and more reactive. irjweb.com

Global Softness (σ): The reciprocal of global hardness (σ = 1/η). Higher softness indicates higher reactivity. irjweb.com

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / 2η. nih.govannalsofrscb.ro A higher electrophilicity index points to a greater capacity to act as an electrophile.

These parameters are instrumental in predicting how "this compound" will behave in chemical reactions. irjweb.com

Table 3: Calculated Chemical Reactivity Parameters Note: These values are derived from the illustrative energies in Table 2.

| Parameter | Formula | Illustrative Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.4 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.1 eV |

| Global Softness (σ) | 1 / η | ~ 0.48 eV⁻¹ |

| Electronegativity (χ) | -μ | ~ 4.4 eV |

| Electrophilicity Index (ω) | μ² / 2η | ~ 4.6 eV |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements of atoms and molecules over time. mdpi.com These methods provide detailed information on conformational changes and intermolecular interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pjbmb.org.pk For "this compound," the key rotatable bond is between the carbonyl carbon and the oxazole ring, and between the carbonyl carbon and the chlorophenyl ring.

Energy minimization procedures, such as steepest descent or conjugate gradient methods, are used to find the most stable conformers, which correspond to local or global energy minima on the potential energy surface. psu.eduplos.org The goal is to find the three-dimensional structure with the lowest energy, which is considered the most stable and likely conformation of the molecule. pjbmb.org.pk This process is crucial for preparing the molecule for further studies like molecular docking. plos.org

Molecular modeling can predict how "this compound" might interact with other molecules, which is particularly important for understanding its potential biological activity. smolecule.com The unique structure of the oxazole moiety allows for a variety of supramolecular interactions. irjweb.com

Simulations can identify potential sites for:

Hydrogen Bonding: The nitrogen atom in the oxazole ring and the carbonyl oxygen can act as hydrogen bond acceptors. nih.gov

π-π Stacking: The aromatic oxazole and chlorophenyl rings can engage in π-π stacking interactions with other aromatic systems, such as amino acid residues in a protein's active site. nih.gov

Van der Waals Forces and Hydrophobic Interactions: These non-covalent interactions also play a significant role in the binding of the molecule to a receptor or enzyme. irjweb.com

Molecular dynamics simulations further enhance this by showing how these interactions behave over time, providing insights into the stability of the molecule-receptor complex. researchgate.netnih.gov For example, simulations of related compounds have been used to understand how they bind to the active sites of enzymes, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Oxazole Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. scispace.com These models are valuable in medicinal chemistry for predicting the activity of novel compounds, understanding the structural requirements for activity, and prioritizing synthetic efforts. scispace.comtandfonline.com Several QSAR studies have been conducted on oxazole derivatives to explore their potential against various diseases.

Researchers have successfully developed 2D- and 4D-QSAR models for a series of oxazole and oxadiazole derivatives active against Leishmania infantum. semanticscholar.org By employing a clustering strategy based on structural similarity, the predictive ability of the models was significantly improved. semanticscholar.org For one subgroup of compounds, a 2D-QSAR model yielded a high coefficient of determination (R²) of 0.90 and a predictive R² (R²pred) of 0.82, indicating a robust and predictive model. semanticscholar.org Similarly, 4D-QSAR models also showed good statistical robustness. semanticscholar.org

In the context of anticancer research, predictive QSAR models were developed for a series of 1,3-oxazole derivatives that act as tubulin inhibitors. researchgate.net Using Associative Neural Networks (ANN) and 5-fold cross-validation, the models demonstrated excellent statistical performance on both training (total accuracy: 0.96–0.97) and test sets (total accuracy: 0.95–0.97). researchgate.net These models were subsequently used to validate the inhibitory effect of newly synthesized 1,3-oxazole derivatives on the Hep-2 cancer cell line. researchgate.net

Furthermore, machine learning-based QSAR models have been employed to identify potent oxazole derivatives as antiviral agents against the Varicella-zoster virus (VZV). nih.gov These models, developed using the Online Chemical Modeling Environment (OCHEM), showed high predictive ability during cross-validation (q² = 0.87–0.9) and when validated with an external test set (q² = 0.83–0.84). nih.gov The models were then used to screen a virtual library, leading to the identification and subsequent synthesis and testing of promising anti-VZV compounds. nih.gov

Another study focused on developing a linear QSAR model for a dataset of 60 derivatives of benzoxazoles, benzimidazoles, and oxazolo(4,5-b)pyridines as inhibitors of Candida albicans. nih.gov These studies highlight the utility of QSAR in correlating molecular properties with antifungal activity to guide the design of new lead compounds. nih.gov

| Biological Activity | Model Type | Key Statistical Parameters | Research Focus | Reference |

|---|---|---|---|---|

| Antileishmanial (L. infantum) | 2D-QSAR | R² = 0.90, R²pred = 0.82 | Development of models for oxazole and oxadiazole derivatives. | semanticscholar.org |

| Anticancer (Tubulin Inhibition) | ANN-based QSAR | Training Accuracy = 0.96–0.97, Test Accuracy = 0.95–0.97 | Building predictive models for 1,3-oxazole derivatives as tubulin inhibitors. | researchgate.net |

| Antiviral (VZV) | Machine Learning QSAR | q² = 0.87–0.9 (Cross-validation), q² = 0.83–0.84 (External test set) | Identification of potent oxazole derivatives against Varicella-zoster virus. | nih.gov |

| Antifungal (C. albicans) | Linear QSAR | Analysis of 60 benzoxazole, benzimidazole (B57391), and oxazolo(4,5-b)pyridine derivatives. | Modeling the inhibitory activity against Candida albicans. | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). researchgate.net This method is crucial for understanding the molecular basis of ligand-target interactions and for structure-based drug design. openreview.net The interactions of oxazole derivatives, including those structurally related to this compound, have been explored against various biological targets.

In anticancer studies, molecular docking has been used to hypothesize the mechanism of action for 1,3-oxazole derivatives. The most promising anticancer compounds were docked into the colchicine (B1669291) binding site of tubulin, where they showed favorable interactions and reasonable docking scores, supporting their experimentally observed inhibitory effects. researchgate.net Similarly, novel benzoxazole derivatives were evaluated as potential VEGFR-2 inhibitors. nih.gov Docking studies showed that the most potent compound fit into the tyrosine kinase domain of VEGFR-2 in a manner comparable to the known inhibitor sorafenib. nih.gov

For anticonvulsant activity, new derivatives were designed as GABA-A receptor agonists. Molecular docking studies were conducted to assess their interactions with the GABA-A receptor, and the results helped to rationalize the observed activity in animal models. brieflands.com

In the field of antimicrobial research, docking studies of oxazole compounds against the heme-binding protein from Porphyromonas gingivalis, a key pathogen in periodontitis, have been performed. nih.gov The results indicated that the selected oxazole derivatives exhibited better docking affinity scores (-9.4 to -11.3) compared to standard drugs like amoxicillin (B794) (-8.6) and sulfamethoxazole (B1682508) (-8.1), suggesting stronger potential binding to the target protein. nih.gov

The binding of a ligand to its target is stabilized by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and stacking interactions. plos.orgmdpi.com For instance, the docking of new indomethacin (B1671933) derivatives bearing a 1,3,4-oxadiazole (B1194373) scaffold into cyclooxygenase (COX) isoenzymes was performed to understand their anti-inflammatory mechanism. mdpi.com These in silico studies are essential for predicting how chemical modifications to a core scaffold can enhance drug-protein interactions. mdpi.com

| Ligand Class | Protein Target | Docking Software/Method | Key Findings | Reference |

|---|---|---|---|---|

| 1,3-Oxazole derivatives | Tubulin (Colchicine binding site) | Not specified | Top compounds showed reasonable docking scores and favorable interactions, hypothesizing their anticancer mechanism. | researchgate.net |

| Benzoxazole derivatives | VEGFR-2 | Not specified | The most potent compound bound to the tyrosine kinase domain in a manner similar to sorafenib. | nih.gov |

| GABA-A agonist derivatives | GABA-A Receptor | Not specified | Docking studies supported the in vivo anticonvulsant activity observed in the PTZ model. | brieflands.com |

| Oxazole derivatives | Heme-binding protein (P. gingivalis) | Not specified | Compounds showed better docking affinity scores (e.g., -11.3) than standard drugs, indicating strong binding potential. | nih.gov |

| NO-releasing Indomethacin-oxadiazole derivatives | Cyclooxygenase (COX) isoenzymes | AutoDock 4.2.6 | In silico results showed good interaction with COX enzyme active sites, guiding the design of anti-inflammatory agents. | mdpi.com |

Medicinal Chemistry and Biological Activity of 2 4 Chlorobenzoyl Oxazole Derivatives

Design and Synthesis of Novel Analogues for Biological Screening

The development of novel therapeutic agents based on the 2-(4-Chlorobenzoyl)oxazole scaffold relies on strategic chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties. Medicinal chemists employ various design and synthetic approaches to generate libraries of analogues for biological screening.

Scaffold Modification Strategies of the Oxazole (B20620) Nucleus

The oxazole nucleus offers multiple positions for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The primary strategies for modifying the this compound scaffold involve substitutions at the oxazole ring and alterations to the benzoyl moiety.

Key modification strategies include:

Substitution at the C4 and C5 positions of the oxazole ring: Introducing diverse substituents at these positions can significantly influence the molecule's interaction with biological targets. For instance, the incorporation of aryl or heteroaryl groups can modulate the electronic and steric properties of the compound, potentially enhancing its therapeutic efficacy. cbijournal.comebi.ac.uk

Modification of the 4-chlorobenzoyl group: The chlorine substituent on the phenyl ring is a critical feature. Halogens can alter the lipophilicity and electronic nature of the molecule, which can impact cell membrane permeability and binding affinity. Strategies often involve replacing the chlorine with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing or electron-donating groups to fine-tune activity. eurekaselect.com

Bioisosteric replacement: The oxazole ring itself can act as a bioisostere for other five-membered heterocyclic systems, such as thiazole (B1198619) or imidazole. eurekaselect.com This strategy allows for the synthesis of analogues with similar steric and electronic properties but potentially different metabolic stability or target interactions.

These modifications are typically guided by computational modeling and an understanding of the target's active site to design compounds with improved potency and reduced off-target effects. ebi.ac.uknih.gov

Combinatorial Chemistry Approaches in Oxazole Library Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is essential for high-throughput screening and the discovery of new lead compounds. mdpi.com The synthesis of oxazole libraries, including derivatives of this compound, can be achieved through various established synthetic routes adapted for a combinatorial format.

One common approach is the split-and-pool synthesis strategy , which allows for the generation of millions of compounds in a systematic manner. mdpi.comnih.gov For oxazole synthesis, this could involve:

Attaching a set of building blocks (e.g., various substituted phenacyl bromides) to a solid support.

Reacting this first set of intermediates with a library of amides or thioamides to form the oxazole or thiazole ring, respectively. eurekaselect.com

Cleaving the final compounds from the solid support to yield a library of purified products for biological evaluation.

Modern synthetic methods, such as microwave-assisted synthesis, can be integrated into combinatorial workflows to accelerate reaction times and improve yields. nih.gov These high-throughput synthetic approaches are instrumental in exploring a vast chemical space around the this compound scaffold to identify novel bioactive molecules. nih.gov

In Vitro Biological Activity Evaluation

Derivatives of the oxazole scaffold have been extensively evaluated for a range of biological activities. The following sections detail the in vitro efficacy of related oxazole compounds against various pathogens, providing a basis for the potential therapeutic applications of this compound derivatives.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Oxazole derivatives are well-documented for their significant antibacterial and antifungal properties. iajps.com The presence of halogen substituents on the phenyl ring, as in the this compound structure, is often associated with enhanced antimicrobial activity. eurekaselect.com

Antibacterial Activity: Studies on various substituted oxazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain 2,4-disubstituted oxazoles have shown notable inhibition of bacterial growth. eurekaselect.com The mechanism of action for many antibacterial oxazoles involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Antifungal Activity: Similarly, numerous oxazole-containing compounds exhibit potent antifungal activity against a range of human and plant pathogens. nih.govresearchgate.net The activity is often dependent on the specific substitution pattern on the heterocyclic and aromatic rings. For instance, some benzoxazole (B165842) derivatives have shown excellent fungicidal activity, in some cases superior to commercial agents. researchgate.net

| Compound Class | Test Organism | Activity (MIC/EC50/Inhibition Zone) | Reference |

|---|---|---|---|

| Amine linked bis-heterocycles (containing oxazole) | Staphylococcus aureus | 21 mm inhibition zone | |

| Amine linked bis-heterocycles (containing oxazole) | Klebsiella pneumoniae | 22 mm inhibition zone | |

| 2-Substituted benzoxazoles | Alternaria brassicae | EC50 = 0.3 mg/L | researchgate.net |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (1,3-oxazole) | Candida albicans | 8 mm inhibition zone | nih.gov |

| 1-Nonyl-1H-benzo[d]imidazole | Candida species | MIC = 0.5-256 µg/ml | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole | Aspergillus species | MIC = 16-256 µg/ml | nih.gov |

Antiprotozoal and Antiparasitic Activities (e.g., Antimalarial, Antileishmanial)

Protozoal and parasitic infections represent a significant global health burden, and there is a continuous need for new therapeutic agents. Oxazole derivatives have emerged as a promising class of compounds with potential antiprotozoal and antiparasitic activities. tandfonline.com

Antimalarial Activity: Malaria, caused by Plasmodium parasites, is a life-threatening disease. Several studies have reported the in vitro antimalarial activity of oxazole-containing compounds against Plasmodium falciparum, the deadliest species. cbijournal.com For example, quinoline-oxazole hybrids have demonstrated activity in the sub-micromolar range. The development of novel oxazole derivatives is a key strategy in the search for new treatments to combat drug-resistant malaria strains.

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Research into heterocyclic compounds has identified benzimidazole (B57391) and triazole derivatives with significant antileishmanial effects. nih.govscielo.brmdpi.com Given the structural similarities, oxazole-based compounds are also considered promising candidates for antileishmanial drug discovery. Studies have shown that certain derivatives can inhibit the growth of Leishmania promastigotes at low concentrations. scielo.br

| Compound Class | Test Organism | Activity (IC50) | Reference |

|---|---|---|---|

| 3-(2-Benzoxazol-5-yl)alanine derivative (K1) | Leishmania major | 0.6787 µg/mL | nih.gov |

| 1,4-diaryl-1,2,3-triazole derivative (Compound 19) | Leishmania amazonensis | 4.4 µM | mdpi.com |

| 1,4-diaryl-1,2,3-triazole derivative (Compound 14) | Leishmania amazonensis | 5.6 µM | mdpi.com |

| 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin (B372448) derivative (3s) | Leishmania infantum | 10.3 µM | scielo.br |

| 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivative (3t) | Leishmania braziliensis | 12.2 µM | scielo.br |

Antiviral Properties

The emergence of viral infections highlights the urgent need for novel antiviral drugs. Heterocyclic compounds, including oxazoles and related structures like oxadiazoles (B1248032) and triazoles, have been investigated for their ability to inhibit viral replication. nih.govbiotechjournal.in

Research has shown that derivatives containing the 1,3,4-oxadiazole (B1194373) ring, a close structural relative of oxazole, can exhibit significant antiviral efficacy against viruses such as SARS-CoV-2. biotechjournal.in These compounds often target essential viral enzymes like proteases, which are crucial for the viral life cycle. While specific data on this compound is limited, the broader class of azole-containing heterocycles represents a fertile ground for the discovery of new antiviral agents. tandfonline.comnih.gov

| Compound Class | Test Virus | Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivative (6a) | SARS-CoV-2 | 15.2 µM | biotechjournal.in |

| 1,3,4-Oxadiazole derivative (6b) | SARS-CoV-2 | 15.7 µM | biotechjournal.in |

| 4H-Thiopyrano[2,3-b]quinoline derivative (Compound 1) | Influenza A/Puerto Rico/8/34 | Selectivity Index > 31 | mdpi.com |

Anticancer Activity: Cellular Mechanisms and Cytotoxicity Assays

Oxazole derivatives, including those structurally related to this compound, have demonstrated significant potential as anticancer agents. The core oxazole scaffold is a key feature in numerous compounds evaluated for their antiproliferative and cytotoxic effects against a wide array of human tumor cell lines. Research indicates that these compounds exert their anticancer effects through various cellular mechanisms.

One of the primary mechanisms involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. Other molecular targets for oxazole derivatives include DNA topoisomerase enzymes, protein kinases, and signaling pathways such as STAT3 and G-quadruplexes. The inhibition of these targets interferes with critical cellular processes, including DNA replication, cell division, and signal transduction, ultimately inducing cancer cell death. Miscellaneous targets that have been identified for different oxazole derivatives include Cdc25, mitochondrial enzymes, HDAC, LSD1, and the Keap-Nrf2 pathway, highlighting the diverse mechanisms through which these compounds can act.

Cytotoxicity assays are fundamental in evaluating the anticancer potential of these compounds. Numerous studies have reported the half-maximal inhibitory concentration (IC50) values of various oxazole analogues against different cancer cell lines. For instance, certain 2,4,5-trisubstituted oxazole derivatives have shown potent antiproliferative activity. Compounds such as 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole (6af), 2-(2-(pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine (6bg), and 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole (6cf) displayed good antiproliferative activity in vitro, comparable to the standard drug 5-fluorouracil. Similarly, certain caffeic and ferulic acid-based oxadiazole hybrids have been evaluated against Glioblastoma (GBM) cell lines, with some compounds showing significant inhibitory activity.

Table 1: Cytotoxicity of Selected Oxadiazole Derivatives Against Glioblastoma Cell Lines Data extracted from research on caffeic and ferulic acid-based oxadiazole hybrids.

| Compound | Cell Line | IC50 (μM) |

| Compound 1 | U87 | 60.3 |

| T98G | 39.2 | |

| LN229 | 80.4 | |

| Compound 5 | U87 | 35.1 |

| T98G | 34.4 | |

| LN229 | 37.9 | |

| Source: |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

The oxazole moiety is a constituent of various compounds investigated for anti-inflammatory properties. The mechanisms underlying this activity often involve the modulation of key inflammatory pathways and mediators. One notable pathway involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation and nuclear translocation of NF-κB, certain oxazole derivatives can effectively suppress the inflammatory response.

Studies have shown that specific 1,2,4-oxadiazole (B8745197) derivatives can significantly inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in RAW264.7 macrophage cells. This inhibition is associated with a reduction in the phosphorylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes. Consequently, the production of inflammatory mediators such as nitric oxide (NO) is decreased.

Another mechanism involves the modulation of aquaporin-4 (AQP4). Downregulation of AQP4 has been linked to an anti-inflammatory response, characterized by a decrease in the expression of pro-inflammatory cytokines like TNF-α and IL-1β. A study on 2,4,5-trisubstituted oxazole derivatives revealed their potential to inhibit AQP4 in human lung cells, suggesting a novel therapeutic approach for managing inflammatory lung diseases. Furthermore, some oxazole-related structures have been investigated as inhibitors of cyclo-oxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, important mediators of inflammation.

Other Relevant Biological Activities (e.g., Enzyme Inhibition, Receptor Modulation, Antidiabetic, Antitubercular)

Beyond their anticancer and anti-inflammatory effects, oxazole derivatives have been explored for a wide spectrum of other biological activities, demonstrating their versatility as a chemical scaffold in drug discovery.

Antitubercular and Antimicrobial Activity: Several oxazole and related oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis. For example, certain benzoxazoles and 1,2,4-triazoles have exhibited significant anti-mycobacterial action with low minimum inhibitory concentration (MIC) values. The oxadiazole class of antibiotics has been identified as effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by impairing cell-wall biosynthesis.

Enzyme Inhibition and Receptor Modulation: The oxazole scaffold has been incorporated into molecules designed to inhibit specific enzymes or modulate receptor activity. A series of 4-azabenzoxazole analogues have been developed as potent histamine (B1213489) H3 antagonists, which have therapeutic potential in various neurological and cognitive disorders. The introduction of substituted phenyl and pyridyl groups to the azabenzoxazole core resulted in compounds with good antagonist activity in both ex vivo and in vivo assays.

Antidiabetic Activity: The potential for antidiabetic properties has also been noted within the broader class of oxazole-containing compounds, although this area is less extensively explored compared to their anticancer and antimicrobial activities.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For oxazole derivatives, these studies have provided valuable insights into how structural modifications influence their therapeutic properties.

The bioactivity of oxazole analogues is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended phenyl groups.

Substitution on Phenyl Rings: In anticancer derivatives, the presence of electron-withdrawing groups (EWGs) on an aryl ring attached to the oxazole core can enhance antitumor activity. For instance, the introduction of a nitro group at the meta-position of a 5-aryl-1,2,4-oxadiazole was found to be more favorable for activity than a para-substitution. In a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, variations in substituents on the different aryl rings led to compounds with selective cytotoxicity against specific cancer cell lines, such as those from CNS and non-small cell lung cancer subpanels.

Heterocyclic Moieties: The incorporation of other heterocyclic moieties can significantly impact the antiproliferative profile. Studies on 2,4,5-trisubstituted oxazoles showed that derivatives containing benzothiazole, pyrimidine, or thiadiazole rings displayed potent activity.

Core Modifications: For H3 antagonists based on a 4-azabenzoxazole core, the introduction of various substituted phenyl, pyridyl, and fused heterocyclic groups at the 6-position was key to achieving high antagonist activity.

SAR studies help in identifying the key pharmacophoric features—the essential spatial and electronic arrangement of atoms or functional groups—responsible for a molecule's biological activity.

For the oxadiazole class of antibiotics, a key pharmacophore consists of the central 1,2,4-oxadiazole ring with specific substitutions at the 3- and 5-positions. A 4-substituted diphenyl ether moiety at the 3-position and a versatile ring system (like an indole) at the 5-position were found to be crucial for activity against Gram-positive bacteria.

In the context of anticancer activity, the combination of the oxazole core with specific substituted aryl groups appears to be a critical pharmacophore. For example, the 2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazole unit was a common feature in several highly active antiproliferative compounds. These findings suggest that the specific arrangement of the oxazole ring, coupled with appropriately substituted aromatic systems, is essential for interaction with biological targets like tubulin or protein kinases.

Mechanism of Action Investigations at a Molecular Level

Understanding the mechanism of action at a molecular level is fundamental to drug development. For oxazole derivatives, investigations have revealed interactions with several key biological targets.

Inhibition of Cellular Signaling Pathways: As anticancer agents, oxazole derivatives have been shown to inhibit novel targets such as the transcription factor STAT3 and DNA secondary structures known as G-quadruplexes. In the context of inflammation, the molecular mechanism can involve the direct inhibition of the NF-κB signaling pathway by preventing the phosphorylation and subsequent nuclear translocation of the p65 protein.

Interaction with Structural Proteins: A well-documented mechanism of action for some anticancer oxazoles is the inhibition of tubulin protein. By binding to tubulin, these compounds disrupt the formation and function of microtubules, which are essential for cell division, leading to apoptosis in cancer cells.

Enzyme and Receptor Inhibition: At a molecular level, the activity of these compounds can be attributed to the inhibition of specific enzymes or the modulation of receptors. For example, 4-azabenzoxazole analogues function as H3 antagonists by binding to the histamine H3 receptor. Other studies have pointed towards the inhibition of enzymes like DNA topoisomerases and various protein kinases as the molecular basis for the observed cytotoxicity. Investigations into the anticonvulsant activity of related triazole thiones suggest that their mechanism involves influencing voltage-gated sodium channels (VGSCs).

Ligand-Target Binding Studies (e.g., Molecular Docking with Specific Proteins/Enzymes)

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, in silico analyses of structurally related oxazole derivatives provide significant insights into potential biological targets and binding interactions. These studies are crucial for predicting the therapeutic potential and mechanism of action of this class of compounds. Molecular docking simulations for various oxazole analogs have identified key interactions with enzymes implicated in inflammation, cancer, and neurodegenerative diseases.

Research on substituted oxazole derivatives has revealed potential binding affinities for several key protein targets. For instance, docking studies on aurone (B1235358) derivatives, which share structural motifs with benzoyl-substituted heterocycles, have shown an affinity for both lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes central to the inflammatory cascade. nih.gov Similarly, various 2-aryloxazoline derivatives have been screened in silico against protein targets relevant to breast cancer, including Fatty Acid Synthase (FASN), Estrogen Receptor (ER), Progesterone Receptor (PR), and Epidermal Growth Factor Receptor (EGFR). researchgate.net

For analogous heterocyclic systems, such as benzoxazole derivatives, molecular docking has been employed to investigate binding modes with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov These studies often reveal that the heterocyclic core and its substituents engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues within the enzyme's active site. For example, docking studies of novel inhibitors with COX-2 have identified important hydrogen bond interactions with residues like Ala625 and Tyr558, which are crucial for stabilizing the ligand-protein complex. mdpi.com

The insights gained from these related compounds suggest that this compound likely interacts with a range of protein targets. The 4-chlorobenzoyl group could engage in hydrophobic and halogen-bonding interactions within a target's active site, while the oxazole ring may form hydrogen bonds or other polar interactions. The table below summarizes findings from molecular docking studies on analogous compounds, illustrating potential targets and binding affinities that could be relevant for this compound.

| Compound Class | Protein Target | Predicted Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|---|

| Aurone Derivatives | LOX | -4.324 | Not Specified |

| Aurone Derivatives | COX-2 | -5.843 | Not Specified |

| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) | -6.1 to -7.3 | Not Specified |

| Benzoxazole Derivatives | VEGFR-2 | Not Specified | Not Specified |

| 1,2,4-Oxadiazole Derivatives | Butyrylcholinesterase (BuChE) | IC50 = 5.07 µM (for lead compound) | Hydrophobic interactions within active site |

Cellular Pathway Modulation Studies